molecular formula C7H8N4 B13099220 6-ethynyl-N,N-dimethyl-1,2,4-triazin-3-amine

6-ethynyl-N,N-dimethyl-1,2,4-triazin-3-amine

Cat. No.: B13099220
M. Wt: 148.17 g/mol
InChI Key: QMSLRVGNFFJXRK-UHFFFAOYSA-N
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Description

6-ethynyl-N,N-dimethyl-1,2,4-triazin-3-amine is a chemical compound with the molecular formula C7H9N5. It belongs to the class of triazine derivatives, which are known for their diverse applications in various fields such as chemistry, biology, and industry. This compound is characterized by the presence of an ethynyl group attached to the triazine ring, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethynyl-N,N-dimethyl-1,2,4-triazin-3-amine typically involves the reaction of 6-chloro-N,N-dimethyl-1,2,4-triazin-3-amine with acetylene gas under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base such as triethylamine. The reaction conditions include a temperature range of 50-80°C and a reaction time of 12-24 hours.

Industrial Production Methods

On an industrial scale, the production of this compound follows a similar synthetic route but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

6-ethynyl-N,N-dimethyl-1,2,4-triazin-3-amine undergoes various types of chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The triazine ring can be reduced under specific conditions to form amine derivatives.

    Substitution: The ethynyl group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Halogenation reactions often use reagents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions include various substituted triazine derivatives, which can be further utilized in different applications.

Scientific Research Applications

6-ethynyl-N,N-dimethyl-1,2,4-triazin-3-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the production of high-performance materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-ethynyl-N,N-dimethyl-1,2,4-triazin-3-amine involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. The triazine ring can bind to specific enzymes or receptors, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-N,N-dimethyl-1,2,4-triazin-3-amine
  • 6-ethynyl-1,2,4-triazin-3-amine
  • N,N-dimethyl-1,2,4-triazin-3-amine

Uniqueness

6-ethynyl-N,N-dimethyl-1,2,4-triazin-3-amine is unique due to the presence of both the ethynyl group and the dimethylamino group on the triazine ring. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C7H8N4

Molecular Weight

148.17 g/mol

IUPAC Name

6-ethynyl-N,N-dimethyl-1,2,4-triazin-3-amine

InChI

InChI=1S/C7H8N4/c1-4-6-5-8-7(10-9-6)11(2)3/h1,5H,2-3H3

InChI Key

QMSLRVGNFFJXRK-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC=C(N=N1)C#C

Origin of Product

United States

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